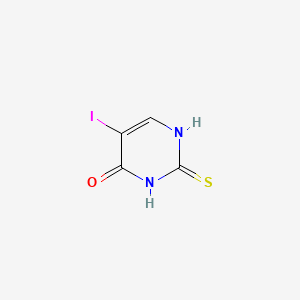

Iodothiouracil

Vue d'ensemble

Description

Bemoradan est un agent inotrope positif puissant qui inhibe la fraction III de la phosphodiestérase cardiaque. Il a été développé pour la prise en charge de l'insuffisance cardiaque congestive. Bemoradan est connu pour sa capacité à augmenter la force des contractions du muscle cardiaque, ce qui en fait un composé précieux dans la recherche cardiovasculaire .

Méthodes De Préparation

La synthèse de bemoradan implique plusieurs étapes. L'une des méthodes comprend la réaction des 6-benzoxazinylpyridazin-3-ones avec divers réactifs dans des conditions spécifiques. Les méthodes de production industrielle du bemoradan ne sont pas largement documentées, mais la chromatographie liquide haute performance est utilisée pour mesurer les niveaux de bemoradan dans le plasma/sérum .

Analyse Des Réactions Chimiques

Bemoradan subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de bemoradan avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

Bemoradan a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé comme agent cardiotonique dans le traitement de l'insuffisance cardiaque congestive. De plus, le bemoradan est étudié pour ses effets sur la phosphodiestérase de l'AMP cyclique provenant du tissu cardiaque canin . Sa pharmacocinétique et sa biodisponibilité ont été largement étudiées chez l'homme et les animaux .

Mécanisme d'action

Bemoradan exerce ses effets en inhibant la fraction III de la phosphodiestérase, ce qui entraîne une augmentation des niveaux d'AMP cyclique dans les cellules cardiaques. Cela se traduit par une contraction musculaire cardiaque accrue et une vasodilatation. Les cibles moléculaires du bemoradan comprennent les enzymes phosphodiestérase, et les voies impliquées sont liées à la signalisation de l'AMP cyclique .

Applications De Recherche Scientifique

Antithyroid Activity

Mechanism of Action

Iodothiouracil inhibits thyroid hormone synthesis by interfering with the iodination process in the thyroid gland. It competes for iodine uptake, thereby reducing the synthesis of thyroxine (T4) and triiodothyronine (T3). This mechanism makes it a valuable tool in managing hyperthyroidism, a condition characterized by excessive production of thyroid hormones.

Research Findings

Studies have demonstrated that this compound is effective in reducing thyroid hormone levels with minimal goitrogenic effects compared to non-iodinated thiouracil derivatives. In animal models, this compound has been shown to be a potent antithyroid agent, effectively lowering serum T4 levels while maintaining a favorable safety profile .

Oncology Applications

Melanoma Localization

this compound has been investigated for its ability to localize in melanoma tissues. Research indicates that this compound can be selectively incorporated into the melanin pigment of melanomas, serving as a false precursor during biosynthesis. This property allows it to be used as a diagnostic and therapeutic agent for malignant melanoma.

Case Studies

In studies involving the Harding-Passey melanoma model, this compound demonstrated significant tumor localization capabilities. The compound was found to persist in tumor tissues for extended periods while returning to baseline levels in normal tissues . The biodistribution studies indicated that this compound uptake was comparable between primary tumors and secondary metastatic sites, suggesting its potential utility in targeted radiation therapy .

Synthesis and Derivatives

This compound can be synthesized through various chemical methods, leading to derivatives that may enhance its therapeutic efficacy or reduce side effects. The structural similarities it shares with other thiouracil compounds allow for modifications that can optimize its pharmacological properties.

Mécanisme D'action

Bemoradan exerts its effects by inhibiting phosphodiesterase fraction III, which leads to an increase in cyclic AMP levels in cardiac cells. This results in enhanced cardiac muscle contraction and vasodilation. The molecular targets of bemoradan include the phosphodiesterase enzymes, and the pathways involved are related to cyclic AMP signaling .

Comparaison Avec Des Composés Similaires

Bemoradan est unique en raison de ses effets inotropes positifs et vasodilatateurs puissants et à action prolongée. Des composés similaires comprennent d'autres inhibiteurs de la phosphodiestérase tels que la milrinone et l'énoximone. bemoradan se distingue par son inhibition spécifique de la fraction III de la phosphodiestérase et sa durée d'action prolongée .

Activité Biologique

Iodothiouracil (ITU), a thiouracil derivative, is primarily known for its antithyroid properties and has been studied extensively for its biological activities, especially in the context of thyroid dysfunction and cancer treatment. This article delves into the biological activity of ITU, presenting data from various studies, including case studies and research findings.

This compound is chemically characterized as 5-iodo-2-thiouracil. Its mechanism of action involves the inhibition of thyroid hormone synthesis by interfering with the iodination of tyrosine residues in thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3). This property makes it effective in treating hyperthyroidism and conditions like toxic goiter .

Biological Activity Overview

- Antithyroid Activity : ITU is recognized as a potent antithyroid agent. Studies indicate that it significantly lowers serum T4 levels, making it useful in managing hyperthyroidism .

- Antitumor Properties : Recent research has explored ITU’s potential as a therapeutic agent in cancer treatment, particularly melanoma. It has been shown to localize in melanoma tissues, suggesting its utility as a radiopharmaceutical for imaging and treatment .

- Selective Uptake in Tumors : Studies have demonstrated that ITU exhibits selective uptake in malignant tissues compared to normal tissues. For instance, in experiments with mice bearing melanoma tumors, ITU showed significantly higher accumulation in tumor sites relative to surrounding normal tissues .

Table 1: Uptake of this compound in Tumor vs Normal Tissues

| Tissue Type | Radioactive Uptake (% Injected Dose) | Time Post-Injection (hours) |

|---|---|---|

| Tumor (Melanoma) | 1.75 | 24 |

| Liver | 2.50 | 24 |

| Kidney | 2.00 | 24 |

| Normal Muscle | 0.50 | 24 |

Data adapted from biodistribution studies on mice .

Case Study 1: this compound in Melanoma Treatment

A study involving BALB/c mice demonstrated that ITU can effectively target melanoma cells. The study reported that after administering ITU, the tumor-to-blood ratio was significantly higher than that observed in normal tissues, indicating its potential as a targeted therapy for melanoma .

Case Study 2: this compound for Hyperthyroidism

In a clinical setting, ITU was administered to patients with hyperthyroidism. The results showed a marked decrease in serum T4 levels within weeks of treatment initiation, supporting its efficacy as an antithyroid medication .

Research Findings

Research indicates that ITU not only inhibits thyroid hormone synthesis but also possesses properties that may enhance its role in cancer therapy:

Propriétés

IUPAC Name |

5-iodo-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUHSNVSHMCUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3565-15-9 (hydrochloride salt) | |

| Record name | Iodothiouracil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023156 | |

| Record name | Iodothiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5984-97-4 | |

| Record name | 2,3-Dihydro-5-iodo-2-thioxo-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodothiouracil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodothiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IODOTHIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O17612T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.